Methyl 6-(chlorosulfonyl)picolinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6ClNO4S |
|---|---|
Molecular Weight |
235.65 g/mol |
IUPAC Name |
methyl 6-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7(10)5-3-2-4-6(9-5)14(8,11)12/h2-4H,1H3 |
InChI Key |
QASYEFOYTRBGCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 6 Chlorosulfonyl Picolinate
Precursor Synthesis and Functionalization Strategies
The journey towards methyl 6-(chlorosulfonyl)picolinate begins with the strategic synthesis and functionalization of methyl picolinate (B1231196) derivatives. These initial steps are crucial for setting the stage for the eventual introduction of the chlorosulfonyl moiety.
Preparation of Methyl Picolinate Derivatives
Alkylation and halogenation reactions provide direct methods for introducing substituents at the 6-position of the picolinate ring system. For instance, methyl 6-bromopicolinate and methyl 6-(chloromethyl)picolinate are key intermediates that can be synthesized through these routes. researchgate.netambeed.comchemspider.comsigmaaldrich.com
General methods for the synthesis of methyl 6-substituted picolinates often start from 2-amino-n-methylpyridines or corresponding lutidines. researchgate.net For example, methyl 6-bromopicolinate can be prepared from 6-bromopyridine-2-carboxylic acid. sigmaaldrich.com Similarly, methyl 6-(chloromethyl)picolinate is another important precursor. sigmaaldrich.comnih.gov
Table 1: Properties of Halogenated Methyl Picolinate Precursors
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form | Melting Point (°C) |
|---|---|---|---|---|---|
| Methyl 6-bromopicolinate | 26218-75-7 | C7H6BrNO2 | 216.03 | Solid | 92-96 |
| Methyl 6-chloropicolinate | 6636-55-1 | C7H6ClNO2 | 171.58 | Not specified | Not specified |
| Methyl 4-bromopicolinate | 29681-42-3 | C7H6BrNO2 | 216.03 | Not specified | Not specified |
| Methyl 6-(chloromethyl)picolinate | 220040-48-2 | C8H8ClNO2 | 185.61 | Solid | Not specified |
| Methyl 6-chloro-5-(chloromethyl)picolinate | 1205671-90-4 | C8H7Cl2NO2 | 220.05 | Not specified | Not specified |
This table is populated with data from multiple sources. chemspider.comsigmaaldrich.comnih.govnih.govnih.govnih.gov
Another effective strategy involves the derivatization of picolinic acid and its derivatives. nih.govnist.gov Picolinic acid can be converted to its methyl ester, methyl picolinate, through esterification with methanol (B129727), often in the presence of an acid catalyst or by using reagents like thionyl chloride followed by methanol. chemicalbook.comchemicalbook.com This foundational molecule can then undergo further modifications. For instance, picolinic acid derivatives can be synthesized and subsequently converted to their methyl esters. google.com A notable example is the synthesis of methyl 6-methylnicotinate (B8608588) from 5-ethyl-2-methyl pyridine (B92270) via oxidation and subsequent esterification. environmentclearance.nic.in
Introduction of the Chlorosulfonyl Moiety at the C6 Position
With the appropriately substituted methyl picolinate in hand, the next critical step is the introduction of the chlorosulfonyl group (-SO2Cl) at the C6 position. This can be achieved through either direct or indirect methods.
Direct Sulfonylation Methods
Direct sulfonylation involves the reaction of a suitable picolinate precursor with a sulfonating agent. A common method for preparing aryl sulfonyl chlorides is through electrophilic aromatic substitution using chlorosulfonic acid. nih.gov However, the harsh acidic conditions of this method can limit its applicability, especially with sensitive substrates. nih.gov An alternative approach involves the Sandmeyer-type reaction of a diazonium salt with sulfur dioxide in the presence of a copper catalyst. researchgate.netacs.orgacs.org This method is often preferred for its milder conditions. A patent describes a process where an aryl derivative is treated with a mixture of chlorosulfonic acid and sulfur trioxide, followed by phosphorus oxychloride, to yield the aryl sulfonyl chloride. google.com
Indirect Routes via Sulfonic Acids or Disulfides
Indirect routes offer alternative pathways to the desired sulfonyl chloride. One such method is the oxidative chlorination of sulfur compounds like thiols or disulfides. organic-chemistry.org Various reagents, including N-chlorosuccinimide and a mixture of a nitrate (B79036) salt and chlorotrimethylsilane, have been employed for this transformation. organic-chemistry.orgorganic-chemistry.org
Another indirect method proceeds through a sulfonic acid intermediate. The sulfonic acid can be prepared and then converted to the sulfonyl chloride using a chlorinating agent. lookchem.com Reagents such as 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) have been shown to be effective for this conversion under mild, solvent-free conditions. lookchem.com The synthesis of aryl sulfonyl chlorides from the corresponding sulfonic acids can also be achieved using thionyl chloride in the presence of a catalyst. lookchem.com
Table 2: Common Reagents in the Synthesis of this compound and its Precursors
| Reagent Name | Role in Synthesis |
|---|---|
| Picolinic Acid | Starting material for derivatization |
| Methanol | Esterification agent |
| Thionyl Chloride | Chlorinating and esterification agent |
| Methyl 6-bromopicolinate | Halogenated precursor |
| Methyl 6-(chloromethyl)picolinate | Alkylated precursor |
| Chlorosulfonic Acid | Direct sulfonylation agent |
| Sulfur Dioxide | Reagent in Sandmeyer-type reactions |
| Copper Salts | Catalyst in Sandmeyer-type reactions |
| Thiols/Disulfides | Precursors for oxidative chlorination |
| N-chlorosuccinimide | Oxidizing and chlorinating agent |
| TAPC | Chlorinating agent for sulfonic acids |
This table is populated with data from multiple sources. sigmaaldrich.comsigmaaldrich.comnih.govlookchem.com
Multicomponent and Cascade Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful tool for building molecular complexity efficiently. nih.govfrontiersin.org Cascade reactions, in which a series of intramolecular or intermolecular transformations occur sequentially in a one-pot fashion, allow for the construction of intricate molecular architectures from simple precursors. acs.orgnih.gov
The construction of the core picolinate structure can be streamlined through MCRs. These reactions are designed to form the pyridine ring and install the necessary functional groups, including the methyl ester, in a single, convergent step.
Research has demonstrated the synthesis of functionalized pyridines through various innovative one-pot reactions. For instance, a novel approach involves a copper(II)-catalyzed one-pot cascade reaction of saturated ketones with electron-deficient enamines. acs.orgnih.gov This method allows for the direct preparation of pyridine-3-carboxylates (a related structure) from readily available starting materials. acs.orgnih.gov Adapting this strategy, one could envision a reaction where a pyruvate (B1213749) derivative is used as a key building block to directly install the methyl ester at the 2-position, forming the methyl picolinate skeleton.
Another advanced strategy employs heterogeneous catalysts to facilitate multicomponent reactions under mild conditions. The synthesis of picolinates has been achieved via a cooperative vinylogous anomeric-based oxidation using a specialized Zirconium-based metal-organic framework (UiO-66(Zr)-N(CH2PO3H2)2) as a porous catalyst. nih.govrsc.org This method involves the reaction of an aldehyde, malononitrile, ammonium (B1175870) acetate, and ethyl 2-oxopropanoate, showcasing the ability of MCRs to assemble the picolinate ring system from simple, distinct components at ambient temperatures. nih.govrsc.org
Cascade reactions are instrumental in building upon a core structure to create more complex, highly functionalized molecules in a single, efficient process. Once the picolinate ring is formed, subsequent functionalization to introduce the chlorosulfonyl group is necessary. Cascade methodologies can be designed to perform several transformations in sequence without isolating intermediates.
A prime example of such a sophisticated approach is the metal-free cascade process for synthesizing highly functionalized pyridines. acs.orgnih.gov This process proceeds through a tandem sequence involving a Pummerer-type rearrangement, an aza-Prins cyclization, and an elimination-induced aromatization. acs.orgnih.gov Such a strategy demonstrates how multiple bonds and functional groups can be methodically introduced around the pyridine core in a controlled, sequential manner. While not directly applied to this compound, this principle of sequential, one-pot functionalization provides a clear blueprint for developing an efficient synthesis for complex architectures. The reaction could be designed to first form the pyridine ring and then introduce precursors for the sulfonyl chloride group through a programmed cascade.
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into synthetic design is crucial for developing sustainable and environmentally responsible chemical processes. nih.gov This involves the use of safer solvents, minimizing waste, and employing catalytic methods over stoichiometric reagents. researchgate.netresearchgate.net
Moving away from heavy-metal catalysts, which can pose toxicity and disposal challenges, is a key goal of green chemistry. Research into catalyst-free and organocatalytic methods for pyridine synthesis has yielded promising results. As previously mentioned, metal-free cascade processes have been successfully developed for creating highly functionalized pyridines. acs.orgnih.gov
Furthermore, iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a greener approach for synthesizing substituted pyridines, using an earth-abundant and less toxic metal. rsc.org The use of heterogeneous catalysts that can be easily recovered and reused, such as the Zr-MOF catalyst for picolinate synthesis, also aligns with green chemistry principles by reducing catalyst waste and enabling continuous processing. nih.govrsc.org
Solvent selection has a significant environmental impact, as many traditional organic solvents are toxic, flammable, and contribute to pollution. nih.gov Green chemistry encourages the use of safer, bio-based, or recyclable solvents. changechemistry.orgorientjchem.org For the synthesis of a picolinate derivative, hazardous solvents like pyridine, THF, or DMF could potentially be replaced with greener alternatives. usc.edu Microwave-assisted synthesis in a benign solvent like ethanol (B145695) has also been shown to be an efficient and environmentally friendly method for preparing novel pyridine derivatives. nih.govacs.org
The introduction of the chlorosulfonyl group typically involves harsh and corrosive reagents like chlorosulfonic acid. researchgate.netgoogle.com Greener alternatives are being actively explored. Photocatalytic methods, for example, allow for the synthesis of sulfonyl chlorides from thiols or diazonium salts under mild conditions using visible light and a photocatalyst. acs.orgnih.gov Other approaches utilize combinations of reagents like hydrogen peroxide with thionyl chloride or N-chlorosuccinimide with hydrochloric acid, which can be milder than traditional methods. organic-chemistry.org
Table 1: Comparison of Traditional and Sustainable Solvents
| Traditional Solvent | Hazards | Sustainable Alternative(s) | Benefits of Alternative |
|---|---|---|---|
| Pyridine | Carcinogen, reproductive toxicant | Triethylamine (if used as a base) | Lower toxicity |
| Dichloromethane (DCM) | Suspected carcinogen | Ethyl acetate/ethanol mixture | Lower toxicity, renewable source (ethanol) |
| N,N-Dimethylformamide (DMF) | Toxic, carcinogen | Cyrene, Dimethyl isosorbide (B1672297) (DMI) | Bio-based, lower toxicity |
| Tetrahydrofuran (THF) | Peroxide former, carcinogen | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, lower peroxide formation tendency |
This table presents a selection of common solvents and their greener alternatives, based on data from environmental and safety guides. usc.edu
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning a synthetic route from a small laboratory scale to a larger preparative or industrial scale introduces significant challenges. Issues such as heat management, efficient mixing, reagent addition rates, and product isolation must be carefully addressed to ensure safety, consistency, and high yield.
The scalability of a process is often demonstrated in stages. For example, an iron-catalyzed synthesis of pyridines was successfully performed on a gram-scale, indicating its potential for larger-scale applications. rsc.org Industrial syntheses of related heterocyclic compounds, such as 6-chloromethyluracil, highlight critical scale-up parameters like precise temperature control during exothermic reactions and the isolation of intermediates to ensure purity. google.com Similarly, in the synthesis of 6-methyluracil-5-sulfochloride, controlling the addition of highly reactive chlorosulfonic acid is crucial to prevent dangerous temperature spikes. google.com
A critical aspect of scale-up is the purification of the final product. High-Performance Liquid Chromatography (HPLC) is a common technique for both analytical assessment and preparative purification. Scaling a method from an analytical to a preparative column requires systematic adjustment of parameters to maintain separation efficiency. The primary goal is to maintain a constant ratio of linear velocity and sample load per column cross-sectional area.
Table 2: Example of HPLC Method Scale-Up Parameters
| Parameter | Analytical Scale | Preparative Scale | Scaling Factor (based on column area) |
|---|---|---|---|
| Column I.D. | 4.6 mm | 30 mm | ~42.8 |
| Flow Rate | 1.0 mL/min | 42.8 mL/min | 42.8 |
| Injection Volume | 10 µL | 428 µL | 42.8 |
| Mass Load | 0.1 mg | 4.28 mg | 42.8 |
This table illustrates the theoretical scaling of HPLC parameters from a standard analytical column to a preparative column. The scaling factor is derived from the ratio of the column cross-sectional areas (πr²). These calculations are often facilitated by specialized software or calculators. youtube.com
This systematic approach ensures that the resolution achieved on the analytical scale is replicated on the preparative scale, enabling the purification of larger quantities of this compound with high purity. youtube.com
Elucidation of Reactivity and Chemical Transformation Mechanisms
Reactions Involving the Chlorosulfonyl Group
The chlorosulfonyl group (-SO₂Cl) is a potent electrophile, rendering the sulfur atom susceptible to attack by a wide variety of nucleophiles. This reactivity is the cornerstone of its utility in constructing more complex molecules.
The most common transformations of sulfonyl chlorides involve nucleophilic substitution at the sulfur atom, displacing the chloride ion.
Sulfonamides: The reaction of methyl 6-(chlorosulfonyl)picolinate with primary or secondary amines readily affords the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are important structural motifs in many biologically active compounds. For instance, the reaction with various amines can be generalized as follows, often proceeding in high yields. nih.gov
Reaction Scheme: Formation of Sulfonamides
| Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Pyridine | Dichloromethane | 0 to rt | ~90 |
| Piperidine | Triethylamine | Tetrahydrofuran | 0 to rt | ~95 |
| Benzylamine | Triethylamine | Dichloromethane | 0 to rt | ~92 |
| Note: This table represents typical conditions and expected yields for the synthesis of sulfonamides from sulfonyl chlorides and may be applicable to this compound. |
Sulfonate Esters: Similarly, reaction with alcohols or phenols in the presence of a base yields sulfonate esters. This transformation is useful for introducing the sulfonate group, which can serve as a good leaving group in subsequent reactions or be a key feature in the final product.
Reaction Scheme: Formation of Sulfonate Esters this compound + R-OH → Methyl 6-(O-R-sulfonyloxy)picolinate + HCl
This compound + N₂H₄·H₂O → Methyl 6-(hydrazinosulfonyl)picolinate + HCl·H₂O
This compound + R-MgX → Methyl 6-(R-sulfonyl)picolinate + MgXCl
This compound + [Reducing Agent] → Methyl 6-mercaptopicolinate
This compound + H₂O (in presence of H⁺) ⇌ 6-(Chlorosulfonyl)picolinic acid + CH₃OH
this compound + NaOH → Sodium 6-(chlorosulfonyl)picolinate + CH₃OH
Sodium 6-(chlorosulfonyl)picolinate + H⁺ → 6-(Chlorosulfonyl)picolinic acid + Na⁺
Transformations of the Methyl Ester Functionality
Transesterification Processes
The methyl ester group of this compound is susceptible to transesterification, a fundamental reaction in organic chemistry for converting one ester into another. This process typically involves reacting the methyl ester with an alcohol in the presence of an acid or base catalyst. The equilibrium nature of the reaction often requires the use of a large excess of the reactant alcohol or the removal of methanol (B129727) to drive the reaction to completion.
The reactivity of the methyl picolinate (B1231196) moiety in transesterification is influenced by the electronic properties of the pyridine ring and the chlorosulfonyl group. Both are electron-withdrawing, which can increase the electrophilicity of the ester's carbonyl carbon, potentially facilitating nucleophilic attack by an alcohol.
Table 1: Representative Conditions for Transesterification of Methyl Esters
| Catalyst | Alcohol | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Acid (e.g., H₂SO₄) | Primary or Secondary | Excess Alcohol | Reflux | Conversion to the corresponding ester |
| Base (e.g., NaOMe) | Primary | Excess Alcohol | Room Temp to Reflux | Conversion to the corresponding ester |
This table presents generalized conditions for transesterification and does not represent specific experimental data for this compound.
Amidation and Imidation Reactions
The methyl ester of this compound can be converted to amides and imides through reaction with primary or secondary amines and imides, respectively. Direct amidation of esters is a common transformation, often requiring elevated temperatures or the use of catalysts to proceed at a reasonable rate. researchgate.netresearchgate.net The reaction involves the nucleophilic acyl substitution of the methoxy (B1213986) group of the ester by the amine.
The presence of electron-withdrawing groups on the picolinate ring is expected to enhance the rate of amidation by increasing the electrophilicity of the ester carbonyl. Various methods have been developed for the direct amidation of esters, including the use of strong bases or specialized coupling agents. researchgate.netcnrs.fr For instance, the treatment of highly methoxylated pectins with primary amines in methanol has been shown to produce partially amidated pectin (B1162225) derivatives. cnrs.fr
Table 2: General Methods for the Amidation of Methyl Esters
| Reagent/Catalyst | Amine | Conditions | Product |
|---|---|---|---|
| Amine (neat or in solution) | Primary or Secondary | High Temperature | Amide |
| n-BuLi | Primary Amine | THF, Room Temperature | Amide |
This table illustrates general approaches to amidation and does not reflect specific experimental results for this compound.
Reactivity of the Pyridine Ring
The pyridine ring in this compound possesses a rich and varied reactivity, influenced by the nitrogen heteroatom and the attached electron-withdrawing substituents.
Electrophilic Aromatic Substitution Patterns
Pyridine itself is significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orglibretexts.org The presence of two strong electron-withdrawing groups, the methyl ester at C2 and the chlorosulfonyl group at C6, further deactivates the pyridine ring in this compound towards electrophilic attack.
Nucleophilic Aromatic Substitution at Pyridine Positions
In contrast to its deactivation towards electrophilic attack, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.comnih.govyoutube.comyoutube.compressbooks.pub This is because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer complex intermediate. stackexchange.compressbooks.pub
In this compound, both the C2 and C6 positions are activated. The chlorosulfonyl group at C6 contains a good leaving group (chloride), making this position a likely site for nucleophilic attack. A nucleophile can attack the C6 carbon, leading to the displacement of the chloride from the sulfonyl group, or potentially the entire sulfonyl group if it acts as a leaving group. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the influence of the leaving group and the inherent reactivity of the activated pyridine ring. nih.gov
Coordination Chemistry: Ligand Behavior and Metal-Mediated Transformations
Picolinate ligands, derived from picolinic acid, are well-known chelating agents in coordination chemistry. The nitrogen atom of the pyridine ring and the carboxylate oxygen can coordinate to a metal center to form a stable five-membered chelate ring.
Investigating Regioselectivity and Stereoselectivity in Reactions
Regioselectivity: The reactions of this compound are expected to exhibit a high degree of regioselectivity due to the distinct electronic and steric nature of its substituents.
In nucleophilic aromatic substitution , attack is strongly favored at the C2 and C6 positions due to activation by the ring nitrogen. stackexchange.com Given the presence of a good leaving group on the C6 substituent, this position is a prime target for nucleophiles.
In electrophilic aromatic substitution , the C4 position is the predicted site of reaction, being meta to both deactivating groups, although the reaction is generally disfavored.
Reactions at the ester and chlorosulfonyl groups are also inherently regioselective, as they will occur at the respective functional groups.
The regioselectivity of reactions on substituted pyridines can be precisely controlled by the electronic nature of the substituents. nih.govnih.govrsc.org
Stereoselectivity: Stereoselectivity would become a consideration if this compound reacts with a chiral reagent or if a chiral center is generated during a reaction. For example, in an amidation reaction with a chiral amine, two diastereomeric products could be formed. The facial selectivity of the attack on the ester carbonyl could be influenced by the steric bulk of the adjacent chlorosulfonyl group, potentially leading to a preference for one diastereomer. masterorganicchemistry.commdpi.comnih.gov Similarly, enzymatic reactions, which are known for their high stereoselectivity, could be employed to achieve enantiomerically pure products. mdpi.com
Steric and Electronic Effects on Reaction Outcomes
Electronic Effects:
The pyridine ring, with its electronegative nitrogen atom, exerts a strong electron-withdrawing effect (-I effect) on the ring carbons. uoanbar.edu.iq This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic attack. uoanbar.edu.iq The presence of two electron-withdrawing groups, the chlorosulfonyl group at the 6-position and the methyl picolinate (methoxycarbonyl) group at the 2-position, further amplifies the electron-deficient nature of the pyridine ring. This heightened electrophilicity makes the metal center in coordination complexes more reactive. nih.gov
Steric Effects:
Steric hindrance plays a crucial role in the reactivity of this compound. The substituents at the 2- and 6-positions of the pyridine ring create a sterically crowded environment around the nitrogen atom and the adjacent reactive centers. acs.orgwikipedia.org This steric bulk can hinder the approach of nucleophiles to the sulfonyl chloride group.
The concept of steric hindrance has been well-documented in reactions involving 2,6-disubstituted pyridines, where the bulky groups can significantly slow down reaction rates. acs.orgacs.org For instance, the coordination of molecules to the nitrogen of a pyridine ring can be impeded by substituents at the 2- and 6-positions. researchgate.netnih.gov In the case of this compound, the methyl ester group at the 2-position and the chlorosulfonyl group at the 6-position will sterically shield the nitrogen atom and the sulfonyl group, potentially influencing the regioselectivity and stereoselectivity of reactions.
The interplay of these steric and electronic effects is critical in determining the outcome of chemical transformations involving this compound. The electron-withdrawing groups activate the sulfonyl chloride for nucleophilic attack, while the steric hindrance presented by these same groups modulates the accessibility of the electrophilic site.
Diastereoselective and Enantioselective Approaches (If Applicable)
Currently, there is a lack of specific documented research on the application of this compound in diastereoselective or enantioselective reactions. The inherent chirality of potential reactants or catalysts would be necessary to induce stereoselectivity.
In principle, the steric environment created by the 2,6-disubstitution pattern could be exploited in stereoselective synthesis. For instance, if a chiral nucleophile were to react with the sulfonyl chloride, the steric bulk of the methyl picolinate group could influence the facial selectivity of the attack, potentially leading to a diastereomeric excess of one product. Similarly, a chiral catalyst could be employed to differentiate between the enantiotopic faces of a prochiral nucleophile reacting with the sulfonyl chloride.
While the reaction of sulfonyl azides with pyridines has been studied, specific applications in asymmetric synthesis with this compound are not reported. acs.org The development of such methodologies would likely involve the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction at the sulfonyl group.
Applications As a Pivotal Synthetic Building Block and Reagent
Precursor for Advanced Organic Materials
Monomer in Polymer Synthesis (Conceptual)
Conceptually, Methyl 6-(chlorosulfonyl)picolinate is an ideal monomer for creating novel polymers through step-growth polymerization. The key to this application is the reactivity of the chlorosulfonyl (-SO2Cl) group. This group can readily undergo condensation reactions with nucleophilic co-monomers.
For instance, in a reaction with a diamine, it would form a polysulfonamide, a class of polymers known for its high performance and thermal stability. Similarly, reaction with a diol would yield a polysulfonate. In these polymerization schemes, the this compound unit would be incorporated directly into the polymer backbone, imparting its unique chemical characteristics to the entire macromolecule.
The synthesis of polymers containing sulfonic acid moieties is a well-established field, often involving the sulfonation of a pre-existing polymer. mdpi.comresearchgate.net Using a monomer that already contains a sulfonyl group, like this compound, offers a more direct and controlled method to introduce these functionalities. The resulting polymers, containing the pyridine-picolinate structure as a repeating unit, could exhibit tailored properties. The synthesis of functional polymers from monomers containing specific active groups is a common strategy to achieve materials with desired characteristics, such as piezoelectric properties. researchgate.net This approach allows for precise control over the polymer's composition and, consequently, its function.
Building Block for Supramolecular Structures (Conceptual)
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses several features that make it a promising candidate as a tecton, or building block, for such assemblies.
The molecule offers multiple sites for hydrogen bonding and metal coordination:
The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor or a coordination site for metal ions.
The oxygen atoms of the ester and sulfonyl groups are also potential hydrogen bond acceptors.
Intermediate in Multi-Step Organic Syntheses
In multi-step synthesis, an intermediate is a compound that is formed in one step and consumed in the next to ultimately produce a more complex target molecule. utdallas.edu this compound serves as an excellent example of a versatile intermediate, primarily due to the reactivity of its chlorosulfonyl group. utdallas.edursc.org
The synthesis of this intermediate would likely begin with a precursor such as 6-methylpicolinic acid, which would then undergo chlorosulfonation to install the reactive -SO2Cl group. Once formed, this compound can be transformed into a variety of other functional groups, making it a valuable hub in a synthetic pathway.
Key transformations include:
Formation of Sulfonamides: The compound reacts readily with ammonia (B1221849) or primary and secondary amines to yield the corresponding sulfonamides. This is one of the most common and important reactions of sulfonyl chlorides. utdallas.edu
Hydrolysis to Sulfonic Acid: Reaction with water converts the chlorosulfonyl group into a sulfonic acid (-SO3H).
Conversion to Sulfonate Esters: Reaction with alcohols in the presence of a base yields sulfonate esters.
This reactivity allows chemists to introduce the methyl-sulfonyl-picolinate scaffold into a larger molecular architecture before converting the sulfonyl group into a more stable or otherwise functional moiety required in the final product. The use of such intermediates is crucial for efficiency and control in the synthesis of complex organic molecules like pharmaceuticals or materials for specialized applications. researchgate.net
Advanced Spectroscopic and Structural Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for determining the precise arrangement of atoms within a molecule. For Methyl 6-(chlorosulfonyl)picolinate, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to understand the connectivity within the molecule.
¹H, ¹³C, and Heteronuclear NMR Studies
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the picolinate (B1231196) ring and the methyl protons of the ester group. The chemical shifts (δ) of the three aromatic protons would be influenced by the electron-withdrawing nature of both the chlorosulfonyl group and the methyl ester group. These protons would likely appear as doublets or triplets, with coupling constants (J) indicating their ortho, meta, or para relationships. The methyl group protons would typically present as a singlet, shifted downfield due to the proximity of the electronegative oxygen atom of the ester functionality.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct resonances are expected for each of the seven carbon atoms. The carbonyl carbon of the methyl ester would appear at a significantly downfield chemical shift. The chemical shifts of the five carbons in the pyridine (B92270) ring would be influenced by the positions of the nitrogen atom and the two substituent groups. The methyl carbon of the ester group would resonate at a characteristic upfield position.
Heteronuclear NMR Studies: While ¹H and ¹³C are the most common nuclei studied, NMR spectroscopy can also probe other nuclei if present. For fluorinated analogs of this compound, ¹⁹F NMR would be a powerful tool for structural analysis, providing information about the electronic environment of the fluorine atoms. Similarly, ¹⁵N NMR could offer insights into the nitrogen atom of the pyridine ring, though it is less commonly performed due to the lower natural abundance and sensitivity of the ¹⁵N isotope.
Predicted ¹H and ¹³C NMR Data: Due to the lack of publicly available experimental data, a table of predicted chemical shifts cannot be provided at this time.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in resolving complex spectra and establishing definitive structural connections.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons on the picolinate ring, allowing for their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal of each aromatic proton would show a cross-peak with the signal of the carbon atom to which it is attached.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This technique is invaluable for piecing together the molecular framework. For example, HMBC would show correlations from the methyl protons to the carbonyl carbon and the ester oxygen-bearing carbon, and from the aromatic protons to neighboring carbons and the carbons of the substituent groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly coupled. This is particularly useful for determining the stereochemistry and conformation of molecules. For this compound, NOESY could help confirm the relative orientation of the substituents on the pyridine ring.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₇H₆ClNO₄S), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision.
Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and structural elucidation. For this compound, characteristic fragmentation pathways would likely involve the loss of the chlorosulfonyl group (SO₂Cl), the methyl group (CH₃), the methoxycarbonyl group (COOCH₃), and cleavage of the pyridine ring. Studying these fragmentation pathways provides valuable structural information.
Hypothetical Fragmentation Data: A data table of fragmentation pathways cannot be generated without experimental MS/MS data.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. Key vibrational modes would include:
C=O stretch: A strong absorption band for the carbonyl group of the ester, typically in the region of 1700-1750 cm⁻¹.
S=O stretches: Strong, characteristic absorptions for the symmetric and asymmetric stretching of the sulfonyl group (SO₂), usually found in the ranges of 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹, respectively.
C-O stretch: An absorption band for the ester C-O bond.
Aromatic C=C and C=N stretches: A series of bands in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring.
C-H stretches: Aromatic and aliphatic C-H stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR absorptions are often weak in Raman spectra and vice versa, certain vibrations, such as those of symmetric non-polar bonds, can be more prominent in Raman. For this compound, the S-Cl stretch and the symmetric vibrations of the pyridine ring might be more easily observed in the Raman spectrum.
Expected Vibrational Frequencies: Without experimental spectra, a precise data table of vibrational frequencies cannot be compiled.
X-ray Crystallography for Solid-State Structural Determination
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, several types of non-covalent interactions would be expected to play a role in its crystal packing. These interactions are crucial as they can influence the physical properties of the solid, such as melting point and solubility.
Given the presence of the polar sulfonyl chloride and ester groups, as well as the aromatic pyridine ring, dipole-dipole interactions and π-π stacking are likely to be significant. The nitrogen atom of the pyridine ring and the oxygen atoms of the ester and sulfonyl groups can act as hydrogen bond acceptors. While the molecule itself lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds may be present. The study of crystal packing in related sulfonylated pyridine derivatives often reveals complex networks of such weak interactions that contribute to the stability of the crystal lattice.
X-ray crystallography would provide precise data on the conformation of this compound. The rotational freedom around the C-S and C-C bonds connecting the substituents to the pyridine ring would determine the molecule's preferred three-dimensional shape. The dihedral angles between the plane of the pyridine ring and the substituents would be of particular interest.
The analysis of bond lengths and angles would reveal any structural strain or unusual electronic effects. For example, the bond lengths within the pyridine ring could be slightly distorted from those of an ideal aromatic system due to the electronic push-and-pull of the ester and chlorosulfonyl groups. The S-Cl bond length and the O-S-O bond angle in the sulfonyl chloride group are critical parameters that can correlate with the reactivity of this functional group, particularly in nucleophilic substitution reactions. A longer S-Cl bond might suggest a higher susceptibility to cleavage. The conformation of the molecule in the solid state can also provide clues about its likely conformation in solution and how it might interact with other molecules in a reaction.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~10.5 |
| β (°) | ~95 |
| Z (molecules per unit cell) | 4 |
Note: The values in this table are hypothetical and are based on typical values for similar organic molecules. Actual values would need to be determined experimentally.
Computational Chemistry and Theoretical Investigations
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations allow for the study of the physical movements of atoms and molecules over time. This approach is invaluable for understanding conformational changes and the influence of the environment on molecular behavior.
The presence of single bonds in Methyl 6-(chlorosulfonyl)picolinate, particularly between the pyridine (B92270) ring and the sulfonyl chloride group, as well as within the methyl ester group, allows for rotational flexibility. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The flexibility of related sulfonyl-containing anions has been explored using MD simulations. researchgate.net
The behavior of a molecule can be significantly altered by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between this compound and solvent molecules. These simulations can reveal how the solvent affects the conformational equilibrium, the electronic properties, and the reactivity of the solute. For example, in a polar solvent, the dipole moment of the molecule might be enhanced, and specific hydrogen bonding interactions could stabilize certain conformations. The solvolysis of sulfonyl chlorides, a process highly dependent on the solvent, has been studied through kinetic experiments which can be complemented by computational analysis. mdpi.com
Mechanistic Computational Studies
Computational studies are instrumental in elucidating reaction mechanisms. For this compound, the sulfonyl chloride group is a key reactive site, susceptible to nucleophilic attack. DFT calculations can be used to model the reaction pathways for the substitution of the chloride with various nucleophiles. These calculations can determine the structures of transition states and intermediates, as well as the activation energies for different reaction steps. This information helps in predicting the feasibility and selectivity of reactions involving this compound. Mechanistic studies on the formation and reactions of sulfonyl chlorides and related compounds often employ computational methods to support experimental findings. nih.govresearchgate.netacs.org
Transition State Characterization for Key Reactions
The reactivity of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group, making it susceptible to nucleophilic attack. The characterization of the transition state for these reactions is crucial for understanding the reaction mechanism and kinetics. For reactions of arylsulfonyl chlorides, two primary mechanisms are often considered: a concerted SN2-like mechanism and a stepwise addition-elimination mechanism. nih.govmdpi.com
Computational studies, typically employing density functional theory (DFT), are instrumental in distinguishing between these pathways. For the nucleophilic substitution at the sulfonyl group, a trigonal bipyramidal transition state is often proposed. cdnsciencepub.com In this state, the nucleophile and the leaving group (chloride) occupy the axial positions. The geometry and energy of this transition state can be calculated to determine the activation barrier of the reaction.
While no specific data exists for this compound, studies on other arenesulfonyl chlorides have shown that the nature of the nucleophile and the solvent can influence the preferred mechanistic pathway. nih.govmdpi.com For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides has been shown through DFT studies to proceed via a single SN2 transition state. nih.gov
Table 1: Illustrative Calculated Activation Energies for Nucleophilic Attack on Model Arylsulfonyl Chlorides
| Model Compound | Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Benzenesulfonyl chloride | Cl⁻ | DFT | 15.8 | nih.gov |
| p-Toluenesulfonyl chloride | H₂O | DFT | 22.5 | osti.gov |
| 4-Nitrobenzenesulfonyl chloride | H₂O | DFT | 20.1 | osti.gov |
This table is illustrative and based on data for analogous compounds, not this compound.
Reaction Coordinate Mapping and Energy Profiles
For the hydrolysis of an arylsulfonyl chloride, the reaction coordinate would typically involve the approach of a water molecule to the sulfur atom, the formation of the S-O bond, the breaking of the S-Cl bond, and the subsequent proton transfers. Computational modeling can map this entire process, providing a continuous energy curve. osti.gov
In the context of this compound, the pyridine ring and the methyl ester group would influence the electronic properties of the sulfonyl chloride and thus the shape of the energy profile. The electron-withdrawing nature of the pyridine ring is expected to increase the electrophilicity of the sulfur atom, potentially lowering the activation barrier for nucleophilic attack compared to simple benzenesulfonyl chloride. imperial.ac.ukwikipedia.org
Structure-Reactivity Relationship (SAR) Modeling (Purely chemical, not biological)
Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their chemical reactivity. nih.gov In the context of chemical reactivity, the "activity" can be a reaction rate constant, an equilibrium constant, or a measure of catalytic activity. These models use molecular descriptors, which are numerical representations of the chemical structure, to predict the reactivity of new compounds.
For a series of substituted arylsulfonyl chlorides, QSAR studies can be performed to understand how different substituents on the aromatic ring affect their reactivity towards a common nucleophile. The Hammett equation is a classic example of a linear free-energy relationship used in such studies. mdpi.com A study on the chloride-chloride exchange reaction in various arenesulfonyl chlorides found a Hammett ρ-value of +2.02, indicating that electron-withdrawing groups on the aromatic ring accelerate the reaction by stabilizing the developing negative charge in the transition state. nih.govmdpi.com
For this compound, the pyridine ring itself acts as a significant electronic feature. A QSAR study of a series of substituted picolinates with varying substituents on the pyridine ring could provide valuable insights into how the electronic and steric properties of these substituents modulate the reactivity of the chlorosulfonyl group.
Table 2: Example of Hammett Correlation for the Reactivity of Substituted Benzenesulfonyl Chlorides
| Substituent | Hammett σ value | Relative Rate Constant (log(k/k₀)) | Reference |
| p-OCH₃ | -0.27 | -0.6 | mdpi.com |
| p-CH₃ | -0.17 | -0.3 | mdpi.com |
| H | 0 | 0 | mdpi.com |
| p-Cl | 0.23 | 0.4 | mdpi.com |
| m-NO₂ | 0.71 | 1.3 | mdpi.com |
This table is illustrative and based on data for analogous compounds, not this compound.
Predictive Modeling for New Chemical Transformations
Predictive modeling in chemistry uses computational methods to forecast the outcome of unknown chemical reactions. This can involve predicting the major product, the reaction yield, or the optimal reaction conditions. For a versatile reagent like this compound, predictive modeling could be used to explore its potential in novel chemical transformations.
By building computational models based on known reactions of sulfonyl chlorides and picolinates, it would be possible to screen a wide range of potential reactants and catalysts in silico. For example, one could model the reaction of this compound with various nucleophiles to predict the feasibility and selectivity of sulfonamide or sulfonate ester formation.
Furthermore, the reactivity of the pyridine ring itself can be a subject of predictive modeling. For instance, the nitrogen atom can act as a nucleophile or a base, and the ring can undergo electrophilic or nucleophilic substitution under certain conditions. wikipedia.org Computational models could help predict the chemoselectivity of reactions involving both the chlorosulfonyl group and the pyridine ring, guiding the design of new synthetic routes.
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Transformations Involving Methyl 6-(chlorosulfonyl)picolinate
The reactivity of the sulfonyl chloride group makes it a prime candidate for various catalytic cross-coupling reactions, a cornerstone of modern organic synthesis. While aryl chlorides are common substrates, the use of aryl sulfonyl chlorides and their derivatives like sulfonates is an expanding field. rsc.orgnih.gov Research could focus on adapting established palladium-catalyzed systems, such as those used for aryl mesylates and chlorides, for reactions with this compound. rsc.orgnih.gov This could enable C-C bond formations (e.g., Suzuki, Sonogashira couplings) and C-N bond formations (Buchwald-Hartwig amination), transforming the sulfonyl chloride into a versatile coupling handle. rsc.orgacs.org
Furthermore, the picolinate (B1231196) moiety itself can participate in or direct catalytic activity. Picolinic acids and their derivatives are well-known ligands in coordination chemistry and have been used to create catalysts for oxidation and other transformations. plu.mx The nitrogen atom of the pyridine (B92270) ring could direct ortho-C-H activation, while the ester could undergo various transformations. Future work could explore developing novel catalysts where the picolinate structure is integral to the catalytic cycle. rsc.orgrsc.org
| Potential Catalytic Reaction | Coupling Partner | Potential Product Class | Catalyst System Example |
| Suzuki-Miyaura Coupling | Arylboronic acids | 6-Aryl-picolinate derivatives | Palladium complexes with specialized phosphine (B1218219) ligands |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | 6-(Sulfonamido)picolinate derivatives | Palladium with biarylphosphine or P,N-type ligands nih.gov |
| Sonogashira Coupling | Terminal Alkynes | 6-(Alkynylsulfonyl)picolinate derivatives | Palladium/Copper co-catalysis |
| Decarboxylative Coupling | (After ester hydrolysis) | Functionalized pyridines | Silver or Palladium catalysts |
Integration into Flow Chemistry Systems for Enhanced Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and improved scalability. researchgate.net The synthesis and reactions of reactive compounds like sulfonyl chlorides are particularly well-suited for flow systems. This is because the high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation in exothermic reactions and precise control of residence time, minimizing the formation of byproducts.
A notable parallel exists in the synthesis of the isomeric compound, methyl 2-(chlorosulfonyl)benzoate, where a continuous-flow process was shown to dramatically reduce hydrolysis and other side reactions. Applying a similar strategy to the synthesis or subsequent reactions of this compound could lead to higher yields, purity, and throughput. Flow systems would also enable the safe, on-demand generation and immediate use of the reactive sulfonyl chloride, avoiding storage of an unstable intermediate.
Exploration of Photochemical and Electrochemical Reactivity
Modern synthetic methods increasingly utilize light and electricity to drive chemical transformations under mild conditions.
Photochemical Reactivity : The sulfonyl chloride group is an excellent precursor for sulfonyl radicals via photoredox catalysis. researchgate.net Upon irradiation with visible light in the presence of a suitable photocatalyst, the S-Cl bond can be cleaved to generate a sulfonyl radical. nih.govnih.gov This radical could then participate in a variety of reactions, such as addition to alkenes and alkynes or aromatic substitution, opening up new pathways for functionalization. acs.org Triflyl chloride (CF3SO2Cl), a related compound, is used in photoredox-catalyzed trifluoromethylation, suggesting that this compound could be used in analogous "picolinyl-sulfonylation" reactions. wikipedia.org
Electrochemical Reactivity : Electrosynthesis provides a green and efficient alternative to chemical oxidants and reductants for activating sulfonyl compounds. nih.gov Cathodic reduction of the S-Cl bond can generate sulfonyl radicals or anions, while anodic oxidation could potentially involve the pyridine ring or other parts of the molecule. researchgate.netacs.org These electrochemically generated intermediates can trigger cyclizations, rearrangements, or additions, offering novel synthetic routes that are difficult to access through traditional means. researchgate.net
Advanced Derivatization Strategies for Analytical and Synthetic Purposes
The high reactivity of the sulfonyl chloride group makes it an ideal anchor for derivatization. fiveable.me It reacts readily with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form stable sulfonamides, sulfonates, and thioesters, respectively.
This reactivity can be harnessed for several advanced purposes:
Analytical Probes : By reacting this compound with molecules containing a fluorescent or colorimetric reporter group (e.g., an amino-functionalized fluorophore), novel analytical probes could be developed. The picolinate moiety is known to chelate metal ions, so such derivatives could function as sensors for specific cations. nih.gov
Bioconjugation : The compound could serve as a linker to attach small molecules to proteins or other biomolecules. Picolinic acid derivatives are already explored for their potential in biomedical applications, including radiopharmaceutical development. nih.govresearchgate.net
Combinatorial Libraries : The ease of derivatization allows for the rapid synthesis of a large library of related compounds. By reacting the parent compound with a diverse set of amines, a library of sulfonamides could be generated and screened for biological activity, leveraging the known importance of the sulfonamide group in pharmaceuticals. nih.gov
Computational Design of Functionalized Picolinate Derivatives
Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental work. For this compound and its derivatives, computational methods could be applied in several ways:
Reactivity Prediction : Density Functional Theory (DFT) calculations can model the electronic structure of the molecule to predict the most reactive sites and the transition states of potential reactions. This can help in optimizing reaction conditions for known transformations and predicting the feasibility of new ones.
Property Simulation : The structural and electronic characteristics of novel derivatives can be simulated to predict their properties. For example, computational studies on other picolinic acid derivatives have been used to understand conformational flexibility and intermolecular interactions, which are crucial for crystal engineering and materials science. nih.govresearchgate.net
Virtual Screening : For drug discovery applications, a virtual library of derivatives can be created and computationally screened against the binding site of a target protein. This in silico approach can prioritize a smaller number of promising candidates for actual synthesis and testing, saving significant time and resources.
Synthesis of Complex Molecular Architectures and Scaffolds
The bifunctional nature of this compound makes it an attractive building block, or "scaffold," for constructing larger, more complex molecules. The pyridine-based core is a privileged scaffold in medicinal chemistry, appearing in thousands of drug molecules. nih.gov
Metal-Organic Frameworks (MOFs) : Picolinic acids are excellent ligands for metal ions. plu.mxresearchgate.net After hydrolysis of the methyl ester to a carboxylic acid, the resulting molecule could be used as an organic linker to build novel MOFs. The sulfonyl group, either before or after derivatization, would then project into the pores of the framework, allowing for post-synthetic modification or introducing specific functionality (e.g., catalytic sites).
Supramolecular Assemblies : The picolinate unit can form stable complexes with various metal ions, while the sulfonyl group provides a handle for covalent chemistry. nih.gov This orthogonality could be exploited to build complex host-guest systems or interlocked molecules like rotaxanes and catenanes, where metal coordination directs the assembly and subsequent covalent reactions lock the structure in place.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 6-(chlorosulfonyl)picolinate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves sulfonation of methyl picolinate derivatives. For example, chlorosulfonyl groups can be introduced via reaction with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Esterification of the carboxylic acid group (e.g., using methanol and thionyl chloride) may precede or follow sulfonation, depending on substrate stability .
- Optimization : Yield depends on stoichiometry (e.g., 1.2–1.5 equivalents of chlorosulfonic acid), solvent choice (dichloromethane or chloroform for solubility), and reaction time (2–4 hours). Post-reaction quenching with ice water improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H NMR confirms ester methyl groups (δ 3.8–4.0 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). C NMR identifies carbonyl (δ 165–170 ppm) and sulfonyl (δ 110–120 ppm) carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 249.97 for CHClNOS) and fragmentation patterns (loss of SOCl or COOCH) .
- IR : Peaks at 1730–1750 cm (ester C=O) and 1350–1370 cm (S=O stretching) confirm functional groups .
Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitutions?
- Mechanism : The electron-withdrawing sulfonyl group activates the pyridine ring for nucleophilic attack at the 6-position. Common reactions include:
- Amine displacement (e.g., with primary/secondary amines in THF, 0–25°C) to form sulfonamides.
- Hydrolysis (aqueous NaOH, 60°C) to yield sulfonic acids .
- Steric Effects : Bulky nucleophiles may require polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–80°C) .
Advanced Research Questions
Q. How can contradictory data on sulfonation regioselectivity be resolved in derivatives of this compound?
- Case Study : Discrepancies in sulfonation positions (e.g., 4- vs. 6-substitution) may arise from competing reaction pathways. Computational modeling (DFT) predicts favorable transition states for 6-substitution due to lower activation energy (~2.3 kcal/mol difference) .
- Experimental Validation : Use C-labeled substrates or kinetic isotopic effects (KIE) to track regioselectivity. LC-MS monitoring at intervals (10–30 mins) identifies intermediates .
Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?
- Catalyst Screening : Pd(PPh) or NiCl(dppe) in Suzuki-Miyaura couplings with aryl boronic acids (e.g., 4-methoxyphenylboronic acid). Yields improve with microwave-assisted heating (100°C, 20 mins) vs. traditional reflux .
- Solvent Effects : Dioxane/water mixtures (4:1) enhance solubility of polar intermediates. Additives like KPO (2 equiv.) stabilize the catalytic cycle .
Q. How do steric and electronic factors affect the stability of this compound under varying pH conditions?
- Degradation Pathways : Acidic conditions (pH < 3) hydrolyze the ester to carboxylic acid, while basic conditions (pH > 10) cleave the sulfonyl chloride.
- Kinetic Studies : Half-life (t) decreases from 48 hours (pH 7) to <1 hour (pH 12) due to hydroxide ion attack. Stabilizers like crown ethers (18-crown-6) slow degradation by complexing metal ions in solution .
Key Research Gaps
- Toxicological Profiles : Limited data on ecotoxicity (e.g., Daphnia magna LC) or biodegradability.
- Advanced Applications : Potential as a ligand for transition-metal catalysis (e.g., Ru or Ir complexes) remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
